[2-(Azepan-1-yl)ethyl](cyclopropylmethyl)amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-(Azepan-1-yl)ethylamine hydrochloride typically involves nucleophilic substitution reactions. One common method is the alkylation of amines with haloalkanes. For example, primary amines can be synthesized by alkylation of ammonia, and secondary amines can be formed by further alkylation of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Azepan-1-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Scientific Research Applications
2-(Azepan-1-yl)ethylamine hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: It may be used in studies involving amine interactions and their biological effects.
Medicine: It can be involved in the development of new drugs and therapeutic agents.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)ethylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 2-(Azepan-1-yl)ethylamine hydrochloride include other amine derivatives with different alkyl or aryl groups. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of 2-(Azepan-1-yl)ethylamine hydrochloride lies in its specific structure, which may confer distinct interactions with molecular targets compared to other amine derivatives.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.ClH/c1-2-4-9-14(8-3-1)10-7-13-11-12-5-6-12;/h12-13H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXALBAYDDCPYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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